molecular formula C17H18N2O4S2 B2873471 2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 895458-11-4

2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2873471
CAS No.: 895458-11-4
M. Wt: 378.46
InChI Key: RRHIDABHHNFNFX-UHFFFAOYSA-N
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Description

2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic specialty chemical designed for pharmaceutical and biological research. This compound features a 4,5,6,7-tetrahydrobenzo[b]thiophene core, a privileged scaffold in medicinal chemistry known for its diverse bioactivity. Structural analogs based on this core have been investigated as potent anticancer agents, with demonstrated efficacy in vitro against various human cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HCT-116 (colon) . The mechanism of action for such derivatives often involves the induction of DNA damage and promotion of DNA fragmentation, leading to apoptosis in target cells . Furthermore, related compounds have shown the ability to modulate the expression of key genes associated with oncogenesis and tumor progression, such as ESR1, ERBB2, and CDKN2A . The integration of the phenylsulfonylacetamido moiety in this specific molecule suggests potential as a multi-target-directed ligand (MTDL), a valuable strategy in the development of treatments for complex diseases like Alzheimer's, where single molecules are designed to interact with multiple pathological pathways . This compound is offered to the scientific community as a tool to further explore these mechanisms and develop novel therapeutic agents.

Properties

IUPAC Name

2-[[2-(benzenesulfonyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c18-16(21)15-12-8-4-5-9-13(12)24-17(15)19-14(20)10-25(22,23)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHIDABHHNFNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CS(=O)(=O)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tetrahydrobenzo[b]thiophene core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted benzene derivative and a thiophene derivative.

    Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the intermediate compound using a sulfonyl chloride reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The acetamido group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The tetrahydrobenzo[b]thiophene core provides structural stability and contributes to the compound’s overall reactivity.

Comparison with Similar Compounds

AChE Inhibition :

  • IIId demonstrated 60% AChE inhibition at 2.6351 mM, surpassing donepezil (40%) in Wistar rat models. The 4-methoxyphenylpiperazinyl group enhances binding via H-bonds with Phe288 .
  • IIIb and IIIc showed moderate activity, though specific inhibition percentages are unreported .

Antioxidant Activity :

  • 92b (cyanoacetamido derivative) exhibited 55.5% nitric oxide scavenging at 100 µM. Polar groups (cyano, carboxamide) enhance radical scavenging .

Receptor Modulation :

  • JAMI1001A acts as a positive allosteric modulator of AMPA receptors, diverging from the AChE focus of other analogs .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : The phenylsulfonyl group in the parent compound may enhance binding to enzymes like AChE through hydrophobic and electrostatic interactions, similar to IIId’s methoxyphenylpiperazinyl group .
  • Polar Substituents: Cyano or carboxamide groups (e.g., 92b) improve antioxidant activity by stabilizing radical intermediates .
  • Piperazine Derivatives : Bulky aromatic piperazinyl groups (e.g., IIIb, IIId) improve AChE inhibition, likely due to enhanced π-π stacking and H-bonding .

Biological Activity

2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a sulfonyl amide compound with significant potential in medicinal chemistry. Its unique structural features, including a phenylsulfonyl group, an acetamido group, and a tetrahydrobenzo[b]thiophene core, suggest diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

Molecular Structure

  • Chemical Formula : C17H18N2O4S2
  • CAS Number : 895458-11-4
  • IUPAC Name : 2-[[2-(benzenesulfonyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Structural Characteristics

The compound's structure contributes to its biological activity:

  • The phenylsulfonyl group enhances interaction with biological targets.
  • The acetamido group allows for hydrogen bonding with biomolecules.
  • The tetrahydrobenzo[b]thiophene core provides structural stability.

The mechanism of action involves interactions with specific enzymes and proteins:

  • The sulfonyl group can inhibit enzyme activity.
  • The acetamido group may enhance binding affinity to biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance:

  • Studies have shown that related sulfonamide compounds can inhibit bacterial growth by targeting bacterial enzymes involved in folate synthesis.

Anti-inflammatory Properties

The compound has potential anti-inflammatory effects:

  • It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Anticancer Potential

Preliminary studies suggest anticancer activity:

  • In vitro assays indicate that the compound can induce apoptosis in cancer cell lines.
  • Docking studies have shown promising interactions with key proteins involved in cancer progression.

Case Studies and Experimental Data

  • Antimicrobial Screening : A study evaluated various sulfonamide derivatives for their antimicrobial efficacy. Compounds with similar structures showed effective inhibition against Gram-positive and Gram-negative bacteria at concentrations ranging from 10 to 50 µM.
  • Cytotoxicity Assays : In cytotoxicity assays against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines, related compounds demonstrated IC50 values ranging from 20 to 60 µM. This suggests potential for further development as anticancer agents.
  • Inflammation Models : In animal models of inflammation, compounds structurally related to the target compound reduced edema and inflammatory markers significantly compared to controls.

Summary of Biological Activities

Activity TypeObserved EffectsReference Source
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cell lines

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